molecular formula C10H8N4S B1317506 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine CAS No. 904817-81-8

2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B1317506
CAS No.: 904817-81-8
M. Wt: 216.26 g/mol
InChI Key: ILBJBKAVDGYVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine (: 904817-81-8) is a fused bicyclic heterocyclic compound of significant interest in medicinal and agrochemical research. With a molecular formula of C 10 H 8 N 4 S and a molecular weight of 216.26 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . The structure combines an imidazo[1,2-a]pyrimidine core, known for its broad pharmacological profile, with a thiophen-2-yl moiety, a sulfur-containing heterocycle common in active agrochemicals . This compound is primarily investigated for its potential as a bioactive agent. Scientific studies suggest it exhibits promising antimicrobial properties, showing effectiveness against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, it is being explored for its anticancer applications, where in vitro studies have indicated it can induce apoptosis and inhibit proliferation in several cancer cell lines, such as breast and lung cancer . Its mechanism of action is under investigation but is believed to involve the modulation of cellular signaling pathways. Related analogues within the imidazo[1,2-a]pyrimidine-Schiff base family have been identified through molecular docking studies as potential inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anti-cancer drug development . Frontier molecular orbital (FMO) analysis indicates that the HOMO is localized on the thiophene ring and the LUMO on the imidazo[1,2-a]pyrimidine core, suggesting potential for charge-transfer interactions . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2-thiophen-2-ylimidazo[1,2-a]pyrimidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c11-9-8(7-3-1-6-15-7)13-10-12-4-2-5-14(9)10/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBJBKAVDGYVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C3=CC=CS3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587727
Record name 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904817-81-8
Record name 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclization of 2-aminopyrimidine with thiophene-2-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, with heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[1,2-a]pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is used for reduction reactions.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced imidazo[1,2-a]pyrimidine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a fused imidazo[1,2-a]pyrimidine ring system with a thiophene moiety at the 2-position. Its chemical structure can be represented as follows:

C10H8N4S\text{C}_{10}\text{H}_{8}\text{N}_{4}\text{S}

This unique structural configuration is crucial for its biological activity and interaction with various molecular targets.

Chemistry

  • Building Block for Synthesis : 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine serves as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions allows chemists to develop new compounds with desired properties.

Biology

  • Bioactive Compound : This compound is investigated for its potential as a bioactive agent with significant antimicrobial, antifungal, and anticancer properties. Research indicates that it can inhibit the growth of various pathogenic microorganisms and cancer cell lines.

Medicine

  • Therapeutic Applications : The compound has been explored for its role as a kinase inhibitor, which is critical in the treatment of diseases such as cancer and inflammation. Studies have shown its efficacy in modulating cellular signaling pathways, leading to apoptosis in cancer cells and reduced inflammatory responses.

Industry

  • Material Development : In industrial applications, this compound is utilized in the development of new materials and as a precursor for synthesizing dyes and pigments.

Recent studies have highlighted the diverse pharmacological properties of this compound. Below is a summary table of its biological activities:

Activity Type Description
AntimicrobialEffective against various bacterial and fungal strains
AnticancerInduces apoptosis and inhibits proliferation in cancer cell lines
AntiviralShows potential in inhibiting viral replication
Anti-inflammatoryReduces inflammation in experimental models

Case Studies

Several case studies have documented the efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics.
  • Cancer Research : In vitro studies showed that treatment with this compound led to a marked decrease in viability of various cancer cell lines (e.g., breast and lung cancer), suggesting its potential as an anticancer agent.
  • Inflammation Models : Experimental models indicated that administration of this compound resulted in reduced levels of pro-inflammatory cytokines, highlighting its anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. The exact mechanism can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Key Biological Activities
2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine Imidazo[1,2-a]pyrimidine Thiophen-2-yl (C₄H₃S), -NH₂ C₁₀H₈N₄S Potential kinase/VEGFR-2 inhibition ()
2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-3-amine Imidazo[1,2-a]pyrimidine 4-Chlorophenyl (C₆H₄Cl), -NH₂ C₁₂H₁₀ClN₅ Kinase/enzyme inhibition ()
6-Methylimidazo[1,2-a]pyrimidin-3-amine Imidazo[1,2-a]pyrimidine Methyl (CH₃), -NH₂ C₇H₈N₄ Antituberculosis activity ()
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine Imidazo[1,2-a]pyrimidine Phenyl (C₆H₅), thiophen-2-ylmethylene C₁₈H₁₃N₅S VEGFR-2 inhibition (IC₅₀ = 2.1 µM) ()
6,8-Dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine Imidazo[1,2-a]pyridine Thiophen-2-yl, Br at 6,8 positions C₁₀H₇Br₂N₃S Anticancer (apoptosis induction) ()
7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Triazolo[1,5-a]pyrimidine Thienyl (C₄H₃S), -NH₂ C₉H₇N₅S Structural-activity relationship studies ()

Structural Differences and Electronic Effects

  • Thiophene vs. Chlorophenyl/Other Groups: The thiophen-2-yl group in the target compound enhances π-π stacking interactions with biological targets compared to the electron-withdrawing 4-chlorophenyl group in ’s analog.
  • Core Variations : Replacement of pyrimidine with pyridine () or triazolo-pyrimidine () alters hydrogen-bonding patterns and electronic distribution, affecting target selectivity.

Biological Activity

2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines the structural features of imidazo[1,2-a]pyrimidine and thiophene, which enhances its reactivity and interaction with various biological targets. Recent studies have highlighted its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8N4S\text{C}_{10}\text{H}_{8}\text{N}_{4}\text{S}

This compound features a thiophene ring attached to an imidazo[1,2-a]pyrimidine core, which is significant for its biological activity.

Biological Activity Overview

Recent research indicates that derivatives of imidazo[1,2-a]pyrimidine exhibit a wide range of biological activities. The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Description Reference
Antimicrobial Exhibits activity against various bacterial strains.
Antiviral Potentially inhibits viral replication in cell cultures.
Anticancer Demonstrates cytotoxic effects against multiple cancer cell lines.
Anti-inflammatory Suppresses COX-2 enzyme activity, indicating anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, demonstrating effective inhibition of growth at low concentrations. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Antiviral Properties

In vitro studies suggest that this compound may inhibit viral replication by targeting viral enzymes or cellular receptors involved in the viral life cycle. For instance, it has shown promise against influenza and other RNA viruses.

Anticancer Effects

The anticancer potential of this compound has been investigated in several cancer cell lines, including lung (A549), colon (HT29), and liver (HepG2) cancer cells. The compound induces apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Activity

The anti-inflammatory effects are particularly noteworthy, as the compound has been shown to inhibit COX enzymes effectively. This inhibition is comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

A notable study published in Nature highlights the synthesis and evaluation of imidazo[1,2-a]pyrimidine derivatives for their anticancer activities. The results indicated that modifications to the thiophene moiety significantly enhanced cytotoxicity against various cancer cell lines, emphasizing the importance of structural optimization in drug development .

Another investigation focused on the structure-activity relationship (SAR) of related compounds showed that specific substitutions on the imidazo ring could lead to improved selectivity and potency against targeted biological pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine
Reactant of Route 2
2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine

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